Lys-conopressin-G
Description
Overview of the Vasopressin/Oxytocin (B344502) Neuropeptide Superfamily
The vasopressin/oxytocin superfamily represents one of the most ancient and widely distributed groups of neuropeptides in the animal kingdom. nih.govtandfonline.com These signaling molecules are found in a vast array of organisms, from invertebrates to mammals, highlighting their deep evolutionary roots. tandfonline.comfrontiersin.org In vertebrates, the superfamily is primarily represented by two main nonapeptides: arginine vasopressin (AVP) and oxytocin (OXT). jneurosci.orgfrontiersin.org These hormones are renowned for their critical roles in regulating a wide range of physiological processes and behaviors. Vasopressin is centrally involved in maintaining water and salt balance (osmoregulation) and blood pressure, while oxytocin is crucial for reproductive functions such as uterine contractions during birth and milk ejection during lactation. jneurosci.orgmdpi.com Beyond these peripheral effects, both peptides act as neuromodulators in the central nervous system, influencing social behaviors, pair bonding, and learning and memory. tandfonline.commdpi.com
Structurally, members of this superfamily are typically nonapeptides (composed of nine amino acids) characterized by a cyclic structure formed by a disulfide bond between two cysteine residues at positions 1 and 6. mdpi.com The key distinction between the vasopressin and oxytocin families in vertebrates lies in the amino acid at position 8: vasopressin and its analogs have a basic amino acid (like arginine or lysine), whereas oxytocin-like peptides possess a neutral amino acid at this position. jneurosci.orgfrontiersin.org The genes encoding these peptides in vertebrates are located on the same chromosome and share a similar structure, suggesting they arose from a gene duplication event that occurred early in vertebrate evolution. jneurosci.orgfrontiersin.org The precursor proteins for both peptides include a signal peptide, the nonapeptide itself, and a carrier protein called neurophysin, which is essential for the proper folding and transport of the hormone. mdpi.comfrontiersin.org
The discovery of related peptides in invertebrates provided the first molecular evidence of the ancient origins of this neuropeptide family, predating the divergence of protostomes and deuterostomes. frontiersin.orgfrontiersin.org
Context of Conopeptides within Venom Research
Conopeptides are a highly diverse and pharmacologically potent class of peptides found in the venom of marine cone snails (genus Conus). uq.edu.au These predatory mollusks utilize a complex cocktail of venom components, delivered via a harpoon-like radular tooth, to rapidly immobilize prey and for defense. uq.edu.auresearchcommons.org Each of the more than 850 species of cone snails is estimated to produce a unique venom containing hundreds of distinct bioactive peptides, making cone snail venom a vast and largely untapped resource for drug discovery and neuropharmacological research. researchcommons.orgnih.gov
The defining characteristic of most conopeptides is their small size and high degree of structural stability, which is typically conferred by multiple disulfide bonds that create a rigid, knotted scaffold. uq.edu.aueuropa.eu This structural stability makes them resistant to enzymatic degradation. uq.edu.au Conopeptides have evolved to be highly specific and potent modulators of a wide range of molecular targets in the nervous system of their prey. researchcommons.orgresearchcommons.org These targets include:
Voltage-gated ion channels (e.g., sodium, potassium, calcium channels)
Ligand-gated ion channels (e.g., nicotinic acetylcholine (B1216132) receptors)
G-protein coupled receptors (GPCRs)
Neurotransmitter transporters researchcommons.org
This remarkable diversity and specificity have made conopeptides invaluable tools for probing the function of the nervous system and as leads for the development of new therapeutics. uq.edu.aunih.gov Research over the past few decades has led to several conopeptides entering human clinical trials, primarily for the treatment of chronic pain. nih.gov The study of these venom peptides, often termed "venomics," combines transcriptomics and proteomics to identify and characterize novel conopeptides and their molecular targets, continually expanding the potential applications of these natural compounds in medicine. researchcommons.orgresearchcommons.org
Significance of Lys-conopressin-G as an Invertebrate Vasopressin/Oxytocin Analog
This compound was one of the first vasopressin/oxytocin-related peptides to be identified and structurally characterized from an invertebrate source. frontiersin.orgfrontiersin.org It was initially isolated from the venom of the fish-hunting cone snail Conus geographus and later from the worm-hunting Conus imperialis. frontiersin.orgsmartox-biotech.com Its discovery in 1987, alongside Arg-conopressin-S from Conus striatus, provided definitive molecular proof that the vasopressin/oxytocin neuropeptide family was not exclusive to vertebrates but had an ancient evolutionary history. frontiersin.orgfrontiersin.org
The structure of this compound is Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, featuring the characteristic 1-6 disulfide bridge of the superfamily. smartox-biotech.com Notably, it possesses a lysine (B10760008) at position 8, classifying it as a vasopressin-like peptide. jneurosci.org However, it also has a positively charged arginine at position 4, a feature not typically found in vertebrate vasopressins but present in other molluscan analogs. mdpi.comfrontiersin.org
The significance of this compound extends beyond its presence in venom. A peptide identical in structure was later purified from the central nervous system of the pond snail Lymnaea stagnalis, indicating that it also functions as an endogenous neuropeptide in non-venomous mollusks. frontiersin.orgnih.gov This dual role has led to speculation that endogenous hormonal peptides can be "weaponized" and incorporated into venom, evolving new functions over time. smartox-biotech.comnih.gov
In Lymnaea, Lys-conopressin and its G-protein coupled receptor are involved in controlling male sexual behavior, including inducing muscular contractions of the vas deferens. researchgate.netnih.gov Interestingly, while structurally similar to vasopressin, some of its functional roles in invertebrates are more analogous to those of oxytocin in mammals, blurring the clear functional distinctions seen in vertebrates. researchgate.netnih.gov The study of this compound and its receptor in invertebrates like Lymnaea has been instrumental in understanding the functional evolution of this ancient neuropeptide signaling system. frontiersin.orgphysiology.org It demonstrates that a single peptide in an invertebrate can carry out functions that are segregated between two distinct peptides (vasopressin and oxytocin) in vertebrates. researchgate.netnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ | smartox-biotech.com |
| Disulfide Bond | Between Cys¹ and Cys⁶ | smartox-biotech.com |
| Molecular Formula | C₄₄H₇₀N₁₅O₁₀S₂ | smartox-biotech.com |
| Molecular Weight | 1033.26 Da | smartox-biotech.com |
| Appearance | White lyophilized solid | smartox-biotech.com |
Table 2: Research Findings on this compound and Related Peptides
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| Initial Isolation | Conus geographus venom | First identification of a molluscan vasopressin-like peptide. | frontiersin.orgsmartox-biotech.com |
| Endogenous Presence | Lymnaea stagnalis (Pond Snail) | Confirmed its role as an endogenous neuropeptide outside of venom. | frontiersin.org |
| Behavioral Effects | Mice (intracerebral injection) | Induces scratching and grooming behavior, similar to vertebrate neurohypophyseal hormones. | smartox-biotech.com |
| Receptor Activation | Lymnaea stagnalis neurons | Activates G-protein coupled receptors, leading to modulation of pacemaker currents via Protein Kinase C. | physiology.orgnih.gov |
| Reproductive Role | Lymnaea stagnalis | Controls male sexual behavior; induces contractions of the vas deferens. | researchgate.netnih.gov |
| Receptor Binding Profile | Leech (Theromyzon tessulatum) AVP-related receptor | Shows lower affinity compared to Arg-vasopressin, similar to oxytocin-related peptides. | bioscientifica.com |
Properties
Molecular Formula |
C44H70N15O10S2 |
|---|---|
Molecular Weight |
1033.26 Da |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Lys Conopressin G
Identification from Conus Snail Venoms (e.g., Conus geographus, Conus striatus, Conus imperialis)
Lys-conopressin-G was first isolated from the venom of the fish-hunting cone snail, Conus geographus. nih.govscielo.br In the same foundational 1987 study, a related peptide, Arg-conopressin-S, was characterized from the venom of another piscivorous species, Conus striatus. nih.govmdpi.com These peptides were collectively termed "conopressins." nih.gov The discovery was prompted by the observation of a distinct "scratching" behavior in mice following intracerebral injection of the venom, a reaction similar to that caused by vertebrate neurohypophyseal hormones. scielo.brvliz.bescielo.br
Later, this compound was also isolated from the venom of the worm-hunting snail, Conus imperialis. medchemexpress.comnih.govnih.gov This finding was significant as it showed the peptide was not exclusive to fish-hunting Conus species and suggested a potentially broader role or evolutionary origin. nih.gov The presence of this compound in the venom of C. geographus is considered part of the "nirvana cabal," a subset of toxins that induce a state of sensory deprivation in prey before immobilization. pnas.org
| Conus Species | Feeding Type | Key Finding | Reference |
|---|---|---|---|
| Conus geographus | Piscivorous (Fish-hunting) | Initial isolation and sequencing of this compound. nih.gov | nih.gov |
| Conus striatus | Piscivorous (Fish-hunting) | Isolation of the analogue Arg-conopressin-S in the same study that identified this compound. nih.gov | nih.gov |
| Conus imperialis | Vermivorous (Worm-hunting) | Isolation of this compound, showing its presence in non-piscivorous Conus venom. nih.govnih.gov | nih.govnih.gov |
Endogenous Presence in Non-Venomous Invertebrates (e.g., Lymnaea stagnalis, Aplysia californica, Erpobdella octoculata)
Subsequent to its discovery in venom, a peptide identical to this compound was found to be an endogenous neuropeptide in several non-venomous invertebrates, suggesting it may have been co-opted for use in venom from a pre-existing hormonal system. mdpi.comnih.gov
Lymnaea stagnalis : A vasopressin-like peptide purified from the pond snail Lymnaea stagnalis was found to be identical in structure to this compound. frontiersin.orgfrontiersin.orgjneurosci.org In this snail, the peptide is involved in controlling male sexual behavior, inducing muscular contractions of the vas deferens. vliz.bejneurosci.org Cloning of the gene for this peptide revealed a precursor structure with a neurophysin domain, similar to vertebrate vasopressin/oxytocin (B344502) precursors, highlighting a shared evolutionary origin. frontiersin.orgfrontiersin.org
Aplysia californica : Evidence from radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC) identified a vasotocin-like peptide in the ganglia of the sea hare Aplysia kurodai (a species closely related to Aplysia californica) that is identical to this compound. scielo.brvliz.bescielo.br More recent work in Aplysia californica has confirmed the peptide's sequence, naming it Aplysia vasotocin (B1584283) (apVT) while noting its identity to this compound. nih.gov
Erpobdella octoculata : Researchers isolated and structurally characterized a lysine-conopressin from the central nervous system of the pharyngobdellid leech Erpobdella octoculata. scielo.brvliz.benih.gov This discovery further extended the known endogenous presence of the peptide to the phylum Annelida. nih.gov
| Invertebrate Species | Common Name | Location of Identification | Reference |
|---|---|---|---|
| Lymnaea stagnalis | Pond Snail | Central Nervous System, Vas Deferens. jneurosci.org | frontiersin.orgfrontiersin.orgjneurosci.org |
| Aplysia californica (A. kurodai) | Sea Hare | Ganglia. vliz.bescielo.br | vliz.bescielo.brnih.gov |
| Erpobdella octoculata | Leech | Central Nervous System. vliz.benih.gov | vliz.benih.gov |
Initial Biochemical Purification and Sequencing Methodologies
The isolation and characterization of this compound relied on established biochemical techniques of the time.
Purification: The general procedure involved creating a crude extract from the source tissue (e.g., Conus venom ducts, Lymnaea central nervous systems). nih.govjneurosci.org This extract was then subjected to several rounds of chromatography for purification. A common technique was reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. nih.govjneurosci.orgnih.gov In some cases, size-fractionation chromatography was used as an initial step. jneurosci.org The fractions were monitored using UV absorbance and bioassays (such as the mouse scratching test) to track the target peptide. nih.govportlandpress.com
Sequencing and Characterization: The primary structure (amino acid sequence) of the purified peptide was determined using automated Edman degradation. nih.govjneurosci.org This method sequentially removes amino acids from the N-terminus of the peptide for identification. nih.gov
The molecular mass was confirmed using mass spectrometry techniques, such as plasma desorption mass spectrometry and, later, matrix-assisted laser desorption ionization (MALDI) mass spectrometry. jneurosci.orgnih.gov The sequence of this compound was determined to be Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bond between the two cysteine residues. nih.govsmartox-biotech.com This structure revealed unique features compared to vertebrate peptides, notably the presence of an additional positive charge from the arginine at position 4. nih.gov The C-terminal amidation was also a key identified feature. nih.gov
More modern analyses have utilized two-dimensional nuclear magnetic resonance (2D-NMR) and tandem mass spectrometry (MS/MS) to further confirm the sequence and three-dimensional structure of the peptide. mdpi.com
| Compound Name |
|---|
| This compound |
| Arg-conopressin-S |
| Aplysia vasotocin (apVT) |
| Vasopressin |
| Oxytocin |
| γ-conopressin-vil |
| Conopressin-T |
| Conantokin-G |
| Contulakin-G |
Molecular Structure and Conformational Dynamics of Lys Conopressin G
Primary Amino Acid Sequence Analysis (CFIRNCPKG-NH2)
The primary structure of Lys-conopressin-G is defined by the linear sequence of its nine amino acids. This sequence has been determined to be Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2. frontiersin.orgnih.gov The "-NH2" at the end of the sequence signifies that the C-terminal glycine (B1666218) residue is amidated, a common post-translational modification in neuropeptides. nih.gov The peptide has a molecular weight of approximately 1034.3 g/mol . researchgate.net
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Cysteine | C |
| 2 | Phenylalanine | F |
| 3 | Isoleucine | I |
| 4 | Arginine | R |
| 5 | Asparagine | N |
| 6 | Cysteine | C |
| 7 | Proline | P |
| 8 | Lysine (B10760008) | K |
| 9 | Glycine | G |
| This table details the primary amino acid sequence of this compound. |
Disulfide Bond Configuration and Cyclic Structure (Cys1-Cys6)
A defining characteristic of this compound's structure is the presence of a disulfide bond. This covalent bond forms between the thiol groups of the two cysteine residues located at position 1 and position 6 of the peptide chain. frontiersin.orgnih.gov This Cys1-Cys6 linkage creates a cyclic hexapeptide ring composed of 20 atoms, with a three-residue tail (Pro-Lys-Gly-NH2) extending from the C-terminal cysteine. oup.com This cyclic structure is a conserved feature across the entire vasopressin/oxytocin (B344502) superfamily and is essential for the peptide's biological conformation and activity. frontiersin.orgoup.com The disulfide bridge imposes significant conformational constraints on the peptide backbone, influencing its three-dimensional shape and interaction with receptors. wikipedia.org
Comparative Structural Features with Vertebrate Vasopressin and Oxytocin
This compound shares a clear evolutionary and structural relationship with the vertebrate hormones arginine vasopressin (AVP) and oxytocin (OXT). frontiersin.org All three are cyclic nonapeptides with a disulfide bridge between the first and sixth cysteine residues. frontiersin.orgnih.gov However, key differences in their amino acid sequences lead to distinct functional profiles.
| Peptide | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Position 7 | Position 8 | Position 9 |
| This compound | Cys | Phe | Ile | Arg | Asn | Cys | Pro | Lys | Gly-NH2 |
| Arginine Vasopressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH2 |
| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | Gly-NH2 |
| This table provides a comparative view of the amino acid sequences of this compound, Arginine Vasopressin, and Oxytocin. Key variable residues at positions 4 and 8 are highlighted. |
The structural similarities and differences between this compound and its vertebrate counterparts are most evident in the specific amino acids at each position.
Conserved Residues: The cysteine residues at positions 1 and 6, asparagine at position 5, proline at position 7, and the C-terminal amidated glycine at position 9 are highly conserved across this peptide family, highlighting their fundamental role in maintaining the core structure and function. scielo.brwikipedia.org
Variable Residues: Significant variations occur at positions 2, 3, 4, and 8.
Position 4: In this compound, this position is occupied by a basic Arginine (Arg) residue. In contrast, both vertebrate vasopressin and oxytocin have a neutral Glutamine (Gln) residue at this position. frontiersin.orgnih.gov
Position 8: This position is considered critical for distinguishing between vasopressin-like and oxytocin-like peptides in vertebrates. portlandpress.com In vasopressin, it is a basic residue (Arginine), while in oxytocin, it is a neutral, hydrophobic residue (Leucine). frontiersin.orgportlandpress.com this compound also features a basic residue at this position, Lysine (Lys), aligning it more closely with the vasopressin family. portlandpress.com The presence of two basic residues (Arg4 and Lys8) gives this compound a higher positive charge compared to vertebrate vasopressin. portlandpress.com
The amidation of the C-terminal glycine is a critical post-translational modification found in the vast majority of neuropeptides, including this compound, vasopressin, and oxytocin. biologyonline.comresearchgate.net This modification, where the C-terminal carboxylic acid group (-COOH) is replaced by an amide group (-CONH2), has several significant implications:
Increased Stability: The amide group protects the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby prolonging the peptide's biological half-life. mdpi.com
Enhanced Receptor Binding and Activity: C-terminal amidation neutralizes the negative charge of the carboxyl group. biologyonline.com This change is often crucial for high-affinity binding to G-protein coupled receptors. For many peptides in this family, the non-amidated form shows severely reduced biological activity. vliz.bebiologyonline.com
Structural Influence: The amide group can participate in intramolecular hydrogen bonding, further stabilizing the peptide's three-dimensional conformation.
The biosynthesis of the C-terminal amide involves the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), which acts on a glycine-extended precursor. researchgate.net
Advanced Conformational Studies
The three-dimensional structure and dynamic properties of this compound in solution have been investigated using advanced analytical techniques. These studies reveal a flexible molecule that does not adopt a single rigid structure. portlandpress.comwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in elucidating the solution structure of this compound.
2D NMR Studies: Two-dimensional NMR experiments, such as TOCSY, NOESY, and COSY, have been used to assign the proton resonances and determine through-bond and through-space connectivities between amino acid residues. mdpi.comnih.gov These studies confirmed the primary sequence and provided insights into the peptide's folding. mdpi.com
Conformational Stability: NMR spectra of this compound (often referred to as Con-G in studies) show predominantly one set of peaks, which suggests that it adopts a relatively stable main conformation in solution, unlike some other conopressin variants that exhibit multiple conformations. nih.gov
Computational Modeling and Molecular Dynamics Simulations
Computational studies have been instrumental in elucidating the three-dimensional structure and dynamic behavior of this compound. A comprehensive conformational analysis has been performed for both the cis and trans isomers of the peptide. researchgate.netnih.gov These theoretical studies explored the Φ-Ψ and χ1 conformational spaces in detail to map the peptide's conformational landscape. researchgate.netnih.gov
Molecular dynamics (MD) simulations have been employed to investigate the conformational properties of this compound and related peptides. researchgate.net These simulations describe the precise positions of atoms, their fluctuations over time, and the interatomic forces that govern the peptide's behavior. researchgate.net Gas-phase MD simulations have provided evidence for the existence of specific conformational states that allow for close proximity between certain residues, such as the Arg4 side chain and the Cβ methylene (B1212753) protons of Cys6. acs.orgnih.gov These simulations often use starting structures modeled on the backbone torsion angles from the crystal structures of homologous peptides like vasopressin and oxytocin. acs.org
The insights from these computational approaches are crucial for understanding the structure-function relationships of this compound. The theoretical analyses suggest that distinct and identifiable regimes exist within the conformational space of the peptide molecule. researchgate.net
Analysis of Cis/Trans Isomerism and Intramolecular Interactions
A significant aspect of the conformational dynamics of this compound is the cis/trans isomerism of the peptide bond preceding the proline residue at position 7 (Cys6-Pro7). researchgate.netnih.gov The presence of proline can lead to this isomerization, resulting in distinct conformers with different structural and potentially functional properties. mdpi.com The rate of cis-trans isomerism in vasopressin/oxytocin-related peptides is noted to be unusually accelerated due to the conformational constraints imposed by the disulfide bond. portlandpress.com
Researchers have identified and compared the conformational features of both the cis and trans isomers of conopressins. researchgate.netnih.gov While some structural properties are common to both isomers, others are characteristic of only one form. researchgate.netnih.gov For instance, in related peptides, the temperature dependence of chemical shifts for amide protons suggests a higher proportion of structured forms for the hexapeptide rings of the cis isomers. researchgate.net
The structure of this compound is stabilized by various intramolecular interactions. The most prominent is the disulfide bridge between Cys1 and Cys6, which forms the cyclic core of the peptide. researchgate.netnih.gov Additionally, intramolecular hydrogen bonds play a critical role in stabilizing various turn structures within the conformers of the peptide. researchgate.netnih.gov These hydrogen bonds have been identified for both the cis and trans isomers. researchgate.netnih.gov
Receptor Pharmacology and Signal Transduction Pathways of Lys Conopressin G
Characterization of Cognate Receptors
Identification of G Protein-Coupled Receptors (GPCRs)
Lys-conopressin-G, an invertebrate neuropeptide structurally related to the vertebrate vasopressin/oxytocin (B344502) superfamily, exerts its physiological effects through interaction with specific G protein-coupled receptors (GPCRs). frontiersin.orgportlandpress.com These receptors belong to the rhodopsin-type (Class A) family of GPCRs, which are characterized by seven transmembrane domains. portlandpress.com The identification and characterization of these receptors have been pivotal in understanding the evolutionary conservation of this ancient neuropeptide signaling system. frontiersin.org The cloning of a receptor for Lys-conopressin, named LSCPR, from the pond snail Lymnaea stagnalis provided the initial molecular evidence for a cognate receptor. nih.gov Subsequent research has led to the identification of multiple receptor subtypes in various invertebrate species, highlighting the diversity and functional significance of this signaling pathway. frontiersin.orgdoi.org
The homology of these invertebrate receptors to mammalian vasopressin V1 and oxytocin receptors suggests a common evolutionary origin and a likely coupling to Gq-type G proteins. physiology.org This is further supported by the observation that activation of these receptors can lead to the mobilization of intracellular calcium. nih.govphysiology.org The process of identifying these receptors often involves a "reverse pharmacology" approach, where orphan GPCRs are cloned and then screened with a battery of potential ligands to identify their natural signaling molecule. nih.gov
Cloning and Subtype Characterization of Lys-conopressin Receptors (e.g., LSCPR1, LSCPR2 in Lymnaea stagnalis)
In the pond snail, Lymnaea stagnalis, two distinct Lys-conopressin receptor subtypes have been cloned and characterized: LSCPR1 and LSCPR2. doi.orgresearchgate.net These two receptors share sequence homology with each other and with vertebrate vasopressin/oxytocin receptors. doi.orgresearchgate.net
LSCPR1 was the first of the two to be identified and was found to mediate both vasopressin-like (metabolic) and oxytocin-like (reproductive) functions of Lys-conopressin. nih.govscholarpedia.org The discovery of LSCPR2 provided further insight into the evolution of this receptor family, with evidence suggesting that it may represent an ancestral form of the vertebrate vasopressin/oxytocin receptors. scholarpedia.org
The two receptor subtypes exhibit differential activation by Lys-conopressin and its analogs. While LSCPR1 is selectively activated by Lys-conopressin, LSCPR2 can be maximally activated by both Lys-conopressin and Ile-conopressin, a synthetic, oxytocin-like analog. researchgate.netscholarpedia.org This suggests that the structural differences between the two receptors, particularly in the extracellular loops that form the ligand-binding pocket, may account for their distinct pharmacological profiles. researchgate.net Specifically, LSCPR1 contains two unique aspartate residues in its extracellular loops that are absent in LSCPR2, which may be important for its interaction with the arginine residue at position 4 of conopressins. researchgate.net
The genes encoding both LSCPR1 and LSCPR2 are composed of three exons and two introns, with the intron locations being identical to those in the vertebrate oxytocin and vasopressin genes, further underscoring their shared evolutionary history. doi.org
Receptor Distribution and Expression Profiling (e.g., Neural Ganglia, Reproductive Organs)
The expression patterns of Lys-conopressin receptors are consistent with the known physiological functions of Lys-conopressin in reproduction and neuromodulation. In Lymnaea stagnalis, both lscpr1 and lscpr2 genes are expressed in the brain and reproductive tissues. doi.org
Specifically, LSCPR1 mRNA is found in the vas deferens, a muscular tube that transports semen. doi.orgresearchgate.net It is also expressed in central neurons that control the male reproductive organs and in other neurons that modulate insulin (B600854) release, highlighting its dual role. scholarpedia.org Some neurons even co-express LSCPR and Lys-conopressin, suggesting an autocrine or paracrine function where the peptide acts as an autotransmitter. nih.gov
LSCPR2 mRNA, on the other hand, is found in the spermoviduct. doi.org The differential distribution of the two receptor subtypes within the reproductive organs suggests their involvement in distinct aspects of the reproductive process. researchgate.net
In situ hybridization studies have shown that Lys-conopressin mRNA is present in neurons within the anterior lobes of the cerebral ganglia. doi.org These neurons project to the penis complex and vas deferens, further implicating this signaling system in male reproductive functions. doi.org The expression of Lys-conopressin receptors has also been documented in the central nervous system and genital organs of other molluscs, such as Octopus vulgaris. nih.gov
Ligand-Receptor Binding Kinetics and Affinity Profiling
Interaction with Vertebrate Vasopressin (V1aR, V1bR, V2R) and Oxytocin Receptors (OTR)
This compound and its analogs have been shown to interact with vertebrate vasopressin and oxytocin receptors, although often with lower affinity compared to the endogenous vertebrate ligands. frontiersin.org This cross-reactivity provides valuable insights into the structure-activity relationships of these peptides and the evolution of their receptors.
Studies on human vasopressin and oxytocin receptors have revealed that conopressins can exhibit a range of activities, from antagonism to partial agonism. For instance, conopressin-T acts as a selective antagonist at the human V1a receptor and a partial agonist at the oxytocin receptor (OTR), with no detectable activity at the V1b and V2 receptors. scielo.bruq.edu.au Conopressin-S, another analog, displays high affinity for the V1bR. frontiersin.org
The affinity of these peptides for vertebrate receptors is influenced by specific amino acid residues. For example, a basic residue at position 4, as seen in this compound, tends to decrease the potency at all tested vertebrate receptors, particularly the V2R. frontiersin.org In contrast, an arginine at position 8 is crucial for the pressor activity and tight interaction with the V2R. frontiersin.org
The binding of Lys-conopressin to a leech AVP-related receptor has also been characterized, showing a lower affinity compared to arginine-vasopressin (AVP) and Arg-conopressin. bioscientifica.com
Table 1: Binding Affinities (Ki) of Lys-conopressin and Related Peptides at Various Receptors
| Peptide | Receptor | Species | Ki (nM) |
|---|---|---|---|
| Lys-conopressin | Leech AVP-related receptor | Theromyzon tessulatum | 331 |
| Arg-conopressin | Leech AVP-related receptor | Theromyzon tessulatum | 10.7 |
| Arginine Vasopressin (AVP) | Leech AVP-related receptor | Theromyzon tessulatum | ~1 |
| Oxytocin (OT) | Leech AVP-related receptor | Theromyzon tessulatum | ~200-400 |
| Conopressin-S | Human V1bR | Human | 8.3 |
| Oxytocin (OT) | OTR | Syrian Hamster | 4.28 |
| Arginine Vasopressin (AVP) | V1aR | Syrian Hamster | 4.70 |
| Oxytocin (OT) | V1aR | Syrian Hamster | 495.2 |
| Arginine Vasopressin (AVP) | OTR | Syrian Hamster | 36.1 |
Note: Data compiled from multiple sources. frontiersin.orgbioscientifica.combiorxiv.org Ki values are indicative of the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
Receptor Selectivity and Potency of this compound and its Analogs
The selectivity and potency of this compound and its analogs at their cognate invertebrate receptors, as well as at vertebrate receptors, are determined by their specific amino acid sequences.
In Lymnaea stagnalis, Lys-conopressin activates LSCPR1 and LSCPR2 with EC50 values of approximately 22 nM and 86 nM, respectively. doi.org The synthetic analog, Ile-conopressin, also activates both receptors, suggesting that the lysine (B10760008) residue at position 8 is not a critical determinant for ligand selectivity at these specific receptors. doi.org However, at the LSCPR1 receptor, Lys-conopressin is more potent than Ile-conopressin, indicating some degree of selectivity. scholarpedia.org
The amino acid at position 8 is generally considered a key determinant of selectivity for either vasopressin-like or oxytocin-like receptors in vertebrates. portlandpress.com However, in some invertebrates, this distinction appears to be less critical. For example, both annetocin (B131712) (with a threonine at position 8) and Lys-conopressin (with a lysine at position 8) can activate the annetocin receptor and induce similar physiological responses in the leech. portlandpress.com
Studies with various conopressin analogs at human receptors have further elucidated the structural basis of selectivity. For instance, replacing the Pro7 in conopressin-T with a leucine (B10760876) (L7P-cono-T) increases its affinity for the V1a receptor. scielo.br Furthermore, the residue at position 9 can act as an agonist/antagonist switch at the V1a receptor. uq.edu.au
The signal transduction pathway activated by Lys-conopressin binding to its receptors in Lymnaea stagnalis involves the mobilization of intracellular calcium. nih.govphysiology.org When expressed in Xenopus oocytes, both LSCPR1 and LSCPR2 couple to a Ca2+-dependent Cl- current upon activation by Lys-conopressin. nih.govdoi.org This is consistent with the homology of these receptors to vertebrate V1a and oxytocin receptors, which typically couple to the phospholipase C pathway, leading to the production of inositol (B14025) trisphosphate and diacylglycerol, and subsequent release of calcium from intracellular stores and activation of protein kinase C (PKC). physiology.org Indeed, studies have shown that the activation of a high-voltage-activated current by conopressin in Lymnaea neurons is dependent on a PKC-dependent phosphorylation pathway. physiology.org
Table 2: Potency (EC50) of Lys-conopressin and an Analog at Lymnaea stagnalis Receptors
| Peptide | Receptor | EC50 (nM) |
|---|---|---|
| Lys-conopressin | LSCPR1 | ~22 |
| Lys-conopressin | LSCPR2 | ~86 |
| Ile-conopressin | LSCPR1 | ~180 |
| Ile-conopressin | LSCPR2 | ~92 |
Note: Data is based on the induction of Ca2+-dependent Cl- currents in Xenopus oocytes expressing the respective receptors. doi.org
Intracellular Signaling Cascades
The binding of this compound to its cognate G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events that translate the extracellular signal into a cellular response. The specific signaling pathways activated are dependent on the receptor subtype and the type of G protein to which it couples.
This compound is a structural and functional analog of the vertebrate vasopressin/oxytocin neuropeptide family. physiology.orgphysiology.org Receptors for Lys-conopressin, particularly those studied in the mollusk Lymnaea stagnalis, exhibit significant sequence homology to mammalian vasopressin V1 and oxytocin receptors. physiology.orgphysiology.org These mammalian receptors are well-characterized as coupling predominantly to G proteins of the Gq/11 family. physiology.orgphysiology.org This homology strongly suggests that Lys-conopressin receptors also primarily utilize Gq-type proteins to transduce their signal. physiology.orgphysiology.org
Upon activation by this compound, the receptor undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF). It catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. frontiersin.org This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer, with both components becoming free to interact with downstream effector molecules. frontiersin.org Studies involving the expression of Lymnaea conopressin receptors in Xenopus oocytes have provided further evidence for this coupling mechanism. In this system, the receptors were shown to activate a calcium-dependent anion channel, a response likely mediated by Gαq-induced calcium release from intracellular stores. physiology.org
The activation of the Gq protein by the this compound-receptor complex directly initiates a well-established second messenger cascade.
Phospholipase C (PLC) Activation: The primary effector for the activated Gαq subunit is the enzyme Phospholipase C-beta (PLCβ). frontiersin.orgruthfeldmanlab.com PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgruthfeldmanlab.com The homology of conopressin receptors to vertebrate V1 receptors, which mediate their effects through this pathway, supports the central role of PLC in this compound signaling. physiology.orgfrontiersin.org
Calcium (Ca²⁺) Signaling: IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid release of stored Ca²⁺ into the cytoplasm and a sharp increase in intracellular calcium concentration. frontiersin.orgdoi.orgnih.gov Experimental evidence shows that Lys-conopressin evokes Ca²⁺-dependent chloride currents when its receptors are expressed in Xenopus oocytes, directly demonstrating the mobilization of intracellular calcium as a key part of its signaling pathway. doi.orgnih.gov
Protein Kinase C (PKC) Activation: Simultaneously, the lipid-bound DAG activates Protein Kinase C (PKC). physiology.orgfrontiersin.org Studies in Lymnaea neurons have shown that PKC-activating phorbol (B1677699) esters can mimic the activation of a specific high-voltage-activated (IHVA) current induced by this compound. physiology.orgnih.gov Furthermore, the response to this compound can be blocked by PKC inhibitors, confirming that PKC-dependent phosphorylation is a crucial downstream event in the activation of at least some of its target ion channels. physiology.orgnih.gov
| Pathway Component | Role in this compound Signaling | Research Finding | Citation |
| G Protein | Gq-type | Receptor homology and functional assays suggest coupling to Gq proteins. | physiology.orgphysiology.org |
| Primary Effector | Phospholipase C (PLC) | Activated by Gαq to produce IP3 and DAG. | physiology.orgfrontiersin.org |
| Second Messenger | Inositol Trisphosphate (IP3) | Binds to ER receptors to release intracellular calcium. | frontiersin.org |
| Second Messenger | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) at the cell membrane. | physiology.orgfrontiersin.org |
| Second Messenger | Calcium (Ca²⁺) | Concentration increases, modulating various cellular processes. | doi.orgnih.gov |
| Downstream Effector | Protein Kinase C (PKC) | Phosphorylates target proteins, leading to cellular responses like ion channel modulation. | physiology.orgnih.gov |
While the Gq/PLC/PKC pathway is the primary signaling cascade for many vasopressin/oxytocin-type receptors, the potential involvement of the adenylyl cyclase/cAMP/PKA pathway has also been investigated. In some contexts, vasopressin V2 receptors couple to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels. nih.gov
However, specific studies on Lymnaea neurons aimed at resolving the involvement of the cAMP/PKA pathway in this compound's action yielded negative results. physiology.orgnih.gov Key findings from this research include:
The application of a phosphodiesterase inhibitor, which would potentiate a cAMP-mediated signal, had no effect on the conopressin-induced currents. physiology.orgnih.gov
There was a lack of cross-desensitization between responses induced by direct cAMP injection and those induced by this compound. physiology.orgnih.gov
These results strongly suggest that for the specific pacemaker currents studied in Lymnaea central neurons, the signaling cascade is independent of the cAMP/PKA pathway. physiology.orgnih.gov Nevertheless, the functional diversity of the broader conopressin family and their receptors in different species means that coupling to the cAMP/PKA pathway cannot be entirely ruled out for other receptor subtypes or in different physiological contexts. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Receptor Binding and Activation
The biological activity of this compound is intrinsically linked to its specific amino acid sequence and three-dimensional structure, which are recognized by its target receptors.
This compound is a nonapeptide with the sequence Cys¹-Phe²-Ile³-Arg⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂. physiology.org The importance of individual residues has been elucidated through comparative studies with analogs and other conopressins.
Residues 1 and 6 (Cysteine): These residues form a critical disulfide bond, creating a six-amino acid cyclic core (the "pressinoic ring"). Alanine substitution studies on the identical peptide in Aplysia revealed that modifications within this ring have a more significant impact on receptor activity than substitutions in the C-terminal tail, highlighting the structural importance of the ring for receptor recognition and activation. frontiersin.org
Residue 4 (Arginine): This basic, positively charged residue is a key feature. In some receptor subtypes, such as LSCPR1 in Lymnaea, unique acidic residues in the receptor's extracellular loops may form specific electrostatic interactions with this Arg⁴, contributing to binding affinity. researchgate.net Conversely, compared to vertebrate vasopressins which have a neutral glutamine at this position, the presence of Arg⁴ in conopressins can diminish potency at some mammalian receptor subtypes. frontiersin.org
Residue 8 (Lysine): This position is critical in vertebrates for distinguishing between vasopressin (basic residue) and oxytocin (neutral residue) and their respective receptor selectivities. jneurosci.org However, in invertebrates, this distinction appears less rigid. Studies in Lymnaea showed that Lys-conopressin and a synthetic analog with a neutral isoleucine at position 8 were functionally equivalent, suggesting the basic nature of this residue is not crucial for activity in this context. doi.orgjneurosci.org In contrast, for mammalian receptors, a basic residue at position 8 is highly conserved among potent ligands, and its absence or charge inversion (to a negative residue) in other conopressin variants dramatically reduces activity. nih.govresearchgate.net
Residues 7 (Proline) and 9 (Glycine): These residues in the C-terminal tail are highly conserved across the oxytocin/vasopressin family and play a crucial role in determining agonist versus antagonist properties. scielo.br The proline at position 7 introduces a structural constraint, and substitutions at either position can significantly alter the orientation of the C-terminal tail, which can switch a compound from a full agonist to an antagonist. scielo.br
| Residue Position | Amino Acid | Role in Activity | Citation |
| 1 & 6 | Cysteine | Form a disulfide-bonded ring essential for structural integrity and high-affinity binding. | frontiersin.org |
| 4 | Arginine | Positively charged residue; may interact with acidic receptor residues but can reduce potency at some mammalian subtypes. | frontiersin.orgresearchgate.net |
| 7 | Proline | Provides structural constraint to the C-terminal tail, important for agonist activity. | scielo.br |
| 8 | Lysine | Basic residue; critical for activity at some mammalian receptors, but appears less crucial for functional selectivity in some invertebrates. | doi.orgjneurosci.org |
| 9 | Glycine (B1666218) | Important for agonist activity; its replacement can create antagonists. | scielo.br |
This compound features two essential post-translational modifications (PTMs) that are vital for its biological function.
Disulfide Bond: The intramolecular disulfide bridge between Cys¹ and Cys⁶ is fundamental. It cyclizes the N-terminal portion of the peptide, conferring a constrained conformation that is necessary for proper receptor binding and activation. frontiersin.org Studies on the linear (non-cyclized) version of the peptide show it is largely inactive, confirming that this PTM is critical for function. frontiersin.org
C-terminal Amidation: The C-terminus of this compound is amidated (Gly⁹-NH₂). This modification neutralizes the negative charge of the terminal carboxyl group. Like the disulfide bond, C-terminal amidation is critical for the activation of its receptors. frontiersin.org The non-amidated (acid) form of the peptide typically shows significantly reduced or no activity. nih.gov This PTM is thought to enhance binding affinity and may also increase the peptide's stability by protecting it from degradation by carboxypeptidases.
While this compound itself does not possess them, other conopeptides feature a wide array of PTMs, such as γ-carboxyglutamylation and glycosylation, which can introduce novel functionalities like calcium binding or alter receptor desensitization properties. scielo.brnih.gov This underscores the general importance of PTMs in defining the pharmacological profiles of this diverse peptide family.
Design and Characterization of Agonist and Antagonist Analogs
The unique structure of this compound, a member of the vasopressin/oxytocin superfamily of neuropeptides, has made it a foundational template for the design of synthetic and the study of natural analogs. Research into these analogs aims to understand the structure-activity relationships (SAR) that govern their interaction with vasopressin (V1a, V1b, V2) and oxytocin (OT) G-protein coupled receptors (GPCRs). Modifications, particularly within the exocyclic tripeptide tail (residues 7-9) and at key positions within the cyclic core, have been shown to drastically alter receptor selectivity and switch the pharmacological activity from agonism to antagonism.
The design of analogs has largely revolved around substituting specific amino acid residues of the parent peptide. Key positions identified as critical for determining the pharmacological profile include positions 4, 7, 8, and 9. frontiersin.org For instance, the basic residue at position 8 is considered crucial for pressor activity and tight interaction with the V2 receptor. frontiersin.org Conversely, replacing the highly conserved glycine at position 9 can convert a full agonist into a full antagonist, a phenomenon described as an "antagonist switch". nih.govscielo.br
Agonist Analogs
Studies on naturally occurring and synthesized analogs have identified peptides that retain or exhibit modified agonist activity. For example, conopressin-M2, discovered from the venom gland transcriptome of Conus miliaris, acts as a full agonist at the zebrafish V2 (ZFV2) receptor with low micromolar affinity. nih.govresearchgate.netjcu.edu.au This is notable because conopressin-M2 features several substitutions compared to this compound, including a glycine at position 4, an aspartate at position 8 (a charge inversion from the typical basic residue), and a serine at position 9. nih.govresearchgate.net The agonist activity of conopressin-M2 highlights that the requirements for receptor activation can be met by varied structural motifs.
In other studies, this compound itself has been characterized as an agonist, though often with lower potency compared to endogenous vertebrate hormones like arginine vasopressin (AVP) and vasotocin (B1584283) (AVT). In frog adrenal gland preparations, this compound mimicked the stimulatory effect of AVT on steroid secretion, albeit with lower potency than AVT, hydrin 2, oxytocin, and AVP. nih.gov Similarly, when tested on a cloned AVP-related receptor from the leech Theromyzon tessulatum, Lys-conopressin showed agonist activity but was over 100 times less potent than AVP. bioscientifica.com
Antagonist Analogs
A significant breakthrough in the design of conopressin analogs was the discovery of conopressin-T from Conus tulipa. Pharmacological characterization revealed it to be a selective V1a receptor antagonist, with partial agonist activity at the OT receptor and no activity at V1b and V2 receptors. scielo.brscielo.br Conopressin-T is distinguished by the replacement of Proline at position 7 with Leucine and, critically, the substitution of the C-terminal Glycine at position 9 with Valine. frontiersin.org This substitution at position 9 was identified as the key "antagonist switch"; when Valine was substituted for Glycine at position 9 in oxytocin and AVP, their activity at the V1a receptor was converted from agonist to antagonist. scielo.brscielo.br
Further design based on this finding led to the synthesis of the L7P-cono-T analog. This mutant, where the Leucine at position 7 of conopressin-T was replaced with Proline, showed increased affinity for the V1a receptor while remaining an antagonist. scielo.brscielo.br This demonstrated that modifications to the exocyclic tail could fine-tune receptor affinity and selectivity while preserving the antagonist profile. nih.gov
Analogs with Mixed or Partial Agonist/Antagonist Profiles
Some analogs exhibit a more complex pharmacological profile. Conopressin-M1, a natural analog from Conus miliaris, showed weak and only partial agonist activity at the human V1b receptor (amidated form only) and the zebrafish V1a1 receptor (both amidated and acid forms). nih.govresearchgate.netjcu.edu.au Conopressin-M1 is unusual as it features a Proline at position 3, an Aspartate at position 8, and a Serine at position 9. nih.govresearchgate.net
Another interesting natural analog is γ-conopressin-vil, which contains a γ-carboxyglutamate residue at position 8. vliz.beresearchgate.net This negatively charged residue, a result of post-translational modification, mediates calcium binding, which in turn induces structural changes in the peptide. vliz.beresearchgate.net This unique feature suggests a novel mechanism of action not seen in other peptides of this family, although its specific agonist/antagonist profile at various receptors requires further detailed characterization.
The table below summarizes the pharmacological properties of this compound and several of its key analogs.
| Compound | Sequence | Receptor | Activity | Source |
|---|---|---|---|---|
| This compound | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | Frog Vasotocin Receptor | Agonist | nih.gov |
| This compound | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | Leech AVP-related Receptor | Agonist (Ki: 200-400 nM) | bioscientifica.com |
| Conopressin-T | Cys-Phe-Ile-Arg-Asn-Cys-Leu-Arg-Val-NH2 | Human V1a Receptor | Selective Antagonist | scielo.brscielo.br |
| Conopressin-T | Cys-Phe-Ile-Arg-Asn-Cys-Leu-Arg-Val-NH2 | Human OT Receptor | Partial Agonist | scielo.brscielo.br |
| L7P-conopressin-T | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Arg-Val-NH2 | Human V1a Receptor | Antagonist (Increased affinity vs Con-T) | nih.govscielo.brscielo.br |
| Conopressin-M1 (amidated) | Cys-Phe-Pro-Gly-Asn-Cys-Pro-Asp-Ser-NH2 | Human V1b Receptor | Weak Partial Agonist | nih.govresearchgate.netjcu.edu.au |
| Conopressin-M2 (amidated) | Cys-Phe-Ile-Gly-Asn-Cys-Pro-Asp-Ser-NH2 | Zebrafish V2 Receptor | Full Agonist (low µM affinity) | nih.govresearchgate.netjcu.edu.au |
| Arg-conopressin-S | Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 | Human V1b Receptor | High Affinity Binding (Ki: 8.3 nM) | frontiersin.org |
Physiological Roles and Functional Neurobiology of Lys Conopressin G in Invertebrate Systems
Modulation of Neuronal Activity
In the central nervous system (CNS) of Lymnaea stagnalis, Lys-conopressin is abundantly expressed in neurons within the anterior lobe of the right cerebral ganglion. physiology.orgphysiology.org These neurons are central to controlling male copulatory behavior, and the co-expression of Lys-conopressin and its receptors in this area points to a sophisticated system of neuronal self-regulation and network modulation. physiology.orgscholarpedia.org
Lys-conopressin excites central neurons in Lymnaea by activating two distinct persistent inward pacemaker currents. physiology.orgnih.gov These currents were characterized using voltage-clamp protocols on identified neurons, such as RCB1, and other neurons in the anterior lobe. nih.gov
High-Voltage-Activated Current (I-HVA): This is a pacemaker-like current that activates at membrane potentials more positive than -40 mV and exhibits steep voltage dependence. physiology.orgphysiology.orgnih.gov Ion substitution experiments have shown that sodium is the primary charge carrier for I-HVA. nih.gov The activation of this current is mimicked by phorbol (B1677699) esters and blocked by protein kinase C (PKC) inhibitors, indicating that its activation is dependent on the PKC signaling pathway. physiology.orgresearchgate.net
Low-Voltage-Activated Current (I-LVA): This current is activated across a broad range of membrane potentials, from -90 mV to +10 mV, and its amplitude is only weakly dependent on voltage. physiology.orgphysiology.orgnih.gov Like I-HVA, sodium is the main charge carrier for the LVA current. nih.gov Unlike I-HVA, the LVA current does not appear to be dependent on the PKC pathway and may involve a different second-messenger cascade, possibly involving cAMP. physiology.orgresearchgate.net
These two currents can be distinguished by their voltage dependence, kinetics, and sensitivity to agonists and blockers. nih.gov
Interactive Data Table: Electrophysiological Properties of Conopressin-Activated Currents
| Property | High-Voltage-Activated Current (I-HVA) | Low-Voltage-Activated Current (I-LVA) |
| Activation Potential | > -40 mV physiology.orgnih.gov | -90 mV to +10 mV physiology.orgnih.gov |
| Primary Charge Carrier | Sodium (Na+) nih.gov | Sodium (Na+) nih.gov |
| Voltage Dependence | Steep physiology.org | Weak physiology.org |
| Median Effective Conc. (EC₅₀) | 7.7 x 10⁻⁸ M nih.gov | 2.2 x 10⁻⁷ M nih.gov |
| Desensitization | Little desensitization physiology.orgnih.gov | Desensitizes within minutes (τ ≈ 80s) nih.gov |
| Washout Time Constant (τ) | ~159 s nih.gov | ~36 s nih.gov |
| Second Messenger Pathway | Protein Kinase C (PKC) dependent physiology.orgresearchgate.net | PKC-independent; may involve cAMP physiology.orgresearchgate.net |
The activation of I-HVA and I-LVA by Lys-conopressin has profound effects on the functional output of neurons. In cells that express both currents, the injection of a previously recorded LVA current profile is sufficient to cause strong depolarization and induce burst firing activity, similar to the application of conopressin itself. physiology.orgnih.gov This indicates that the LVA current is a key driver of neuronal bursting. physiology.org
Lys-conopressin functions as a key neurotransmitter and neuromodulator within the invertebrate CNS. bioscientifica.com In Lymnaea, the conopressin gene is expressed in neurons that control male sexual behavior. jneurosci.orgnih.govjneurosci.org Beyond its excitatory effects on these motor control neurons, Lys-conopressin also acts on other central neurons. For instance, it inhibits the caudodorsal cells (CDCs), which are central to female reproductive behavior, by causing membrane hyperpolarization and reducing their spiking frequency. jneurosci.orgfrontiersin.org This demonstrates a broader modulatory role, coordinating different behavioral programs within the CNS. In other mollusks like Aplysia californica, conopressin-related peptides also modulate the electrophysiological activity of identified neurons, such as decreasing the spiking frequency of gill motor neurons. frontiersin.orgnih.gov
There is compelling evidence for an autotransmitter-like function for Lys-conopressin. nih.govresearchgate.net In the anterior lobe of the Lymnaea CNS, many neurons that synthesize and release Lys-conopressin also express its G protein-coupled receptor, LSCPR1. physiology.orgscholarpedia.orgnih.gov This co-expression suggests that the peptide can act on the very neurons that release it, a process known as auto-transmission. physiology.orgnih.govresearchgate.net This mechanism likely serves to regulate the activity of the conopressin-releasing neurons themselves, potentially creating a positive feedback loop to enhance excitation and synchronize the neuronal network during specific behaviors like copulation. physiology.org This arrangement is analogous to autoexcitation observed in oxytocinergic neurons in the mammalian hypothalamus. physiology.org
Reproductive Physiology and Behavioral Control
Lys-conopressin is a critical signaling molecule in the control of invertebrate reproduction, particularly in orchestrating male sexual behavior in the hermaphroditic snail Lymnaea stagnalis. jneurosci.orgnih.gov
The anatomical and physiological evidence strongly links Lys-conopressin to the motor control of male copulation. Neurons in the cerebral ganglia that produce Lys-conopressin project axons into the penis nerve, which innervates the penis complex and the vas deferens. frontiersin.orgdoi.orgresearchgate.net The peptide itself has been purified from both the CNS and the male copulatory organs. jneurosci.org
Functionally, Lys-conopressin acts directly on the musculature of the reproductive tract. It is a potent inducer of rhythmic muscular contractions in the vas deferens. jneurosci.orgnih.govjneurosci.orgscholarpedia.orgdoi.org This action is believed to be directly involved in the process of ejaculation, moving semen through the vas deferens during copulation. doi.org Application of Lys-conopressin to muscle cells isolated from the vas deferens causes membrane depolarization and triggers rhythmic spiking. frontiersin.org This oxytocin-like role in controlling reproductive muscle contractions underscores the peptide's central function in male sexual behavior. jneurosci.orgnih.govbioscientifica.com
Regulation of Female Reproductive Circuits
Lys-conopressin-G, a member of the vasopressin/oxytocin (B344502) superfamily of neuropeptides, plays a significant role in modulating reproductive functions in various invertebrate species. Research indicates that this peptide can exert inhibitory control over female reproductive circuits. In the freshwater snail Lymnaea stagnalis, Lys-conopressin is expressed in neurons that control sexual behavior. bioone.orgresearchgate.net Notably, it inhibits the central neurons responsible for controlling female reproductive behavior. bioone.orgresearchgate.net This inhibitory action on female circuits is part of a broader function where Lys-conopressin signaling promotes male-typical reproductive behaviors while suppressing female-typical ones. nih.gov
In the leech Theromyzon tessulatum, the receptor for vasopressin-related peptides, which is known to bind Lys-conopressin, shows significant expression in the female genital tract and the ovary. scielo.brnih.gov The expression of this receptor's mRNA is not static; it exhibits weak expression after the initial blood meals but increases dramatically following the final blood meal, a period corresponding to sexual maturation. scielo.brnih.gov Following egg-laying, the expression of this receptor disappears. scielo.brnih.gov This dynamic, stage-specific expression pattern strongly suggests that the receptor, and by extension its ligand Lys-conopressin, plays a crucial role in mediating reproductive functions within the female circuits. scielo.brnih.gov
Influence on Egg-Laying-like Behaviors
A prominent physiological role of this compound in several invertebrate groups is the induction of behaviors that mimic egg-laying. In annelids such as leeches and earthworms, the injection of Lys-conopressin has been shown to trigger rapid, overt egg-laying-like behaviors. scielo.brvliz.be This response is often accompanied by the secretion of significant amounts of mucus from the clitellum, a specialized glandular region of the body wall. scielo.brmdpi.com
In the earthworm Eisenia foetida, Lys-conopressin is effective at inducing this characteristic behavior. vliz.be The receptor that mediates this action, the annetocin (B131712) receptor (AnR), is also activated by Lys-conopressin. nih.govvliz.be Investigations into the location of this receptor have revealed that its gene is expressed specifically in the nephridia (excretory organs) located within the clitellum region. nih.govvliz.be This localization suggests that Lys-conopressin induces egg-laying behavior through its direct action on these clitellar nephridia. nih.govvliz.be
The responsiveness to Lys-conopressin can also be temporally regulated. Studies in leeches have indicated that the intensity of the egg-laying-like response is periodical, with a significantly more pronounced reaction observed during the breeding season compared to the non-breeding season. nih.govscielo.br
Table 1: Effects of this compound on Reproductive Behaviors in Invertebrates
| Species | Observed Effect | Associated Details |
|---|---|---|
| Lymnaea stagnalis (Pond Snail) | Inhibits central neurons controlling female reproductive behavior. bioone.orgresearchgate.net | Promotes male-typical reproductive behavior. nih.gov |
| Theromyzon tessulatum (Leech) | Receptor expression in genital tract and ovary. scielo.brnih.gov | Receptor expression increases with sexual maturation and disappears after egg-laying. scielo.brnih.gov |
| Leeches and Earthworms | Induces rapid egg-laying-like behavior. scielo.brvliz.be | Accompanied by significant mucus secretion. scielo.brmdpi.com |
| Eisenia foetida (Earthworm) | Induces egg-laying behavior via action on clitellar nephridia. nih.govvliz.be | Activates the Annetocin Receptor (AnR). vliz.be |
| Whitmania pigra (Leech) | Induction of egg-laying-like behavior is more pronounced in the breeding season. nih.govscielo.br |
Other Systemic Functions
Beyond its critical role in reproduction, this compound is involved in other essential systemic processes, including metabolic and fluid homeostasis.
The vasopressin/oxytocin peptide superfamily, to which this compound belongs, is implicated in metabolic regulation across various animal phyla. nih.gov In molluscs, insulin-family peptides, which are primary regulators of carbohydrate and fat metabolism, are known to be expressed in neuroendocrine cells. pnas.org In the specific case of the cone snail Conus geographus, this compound is a component of the venom's "nirvana cabal," a cocktail of neuroactive peptides that targets the prey's metabolic processes, including glucose homeostasis, to facilitate capture. pnas.org
Within the snail Lymnaea stagnalis, a specific receptor for Lys-conopressin (LSCPR1) has been identified that mediates vasopressin-like functions. researchgate.net These functions are associated with receptors on neurons that modulate the release of a molluscan insulin-related peptide. researchgate.net Furthermore, the receptor for Lys-conopressin is expressed in the light green cells (LGCs) of the snail's central nervous system, which are neuroendocrine cells that produce and release these insulin-related peptides. researchgate.net Application of Lys-conopressin can drive spiking activity in these cells, which in turn causes the release of the insulin-related peptides into the circulatory system, suggesting a direct role in the neural control of carbohydrate metabolism. researchgate.net
This compound plays a crucial role in maintaining water and electrolyte homeostasis in annelids. bioscientifica.com In several leech species, including Erpobdella octoculata, a peptide identical to Lys-conopressin has been purified and shown to exert a potent diuretic effect. scielo.brbioscientifica.com This diuretic action is achieved through the induction of pulsatory contractions and bladder-shaking movements of the nephridia, the primary excretory organs responsible for fluid balance. bioscientifica.com
Furthermore, the injection of Lys-conopressin into the leech Whitmania pigra results in a measurable reduction in body weight. nih.gov This loss of weight is attributed to the loss of water, occurring as a consequence of the large quantity of mucus secreted during the induced egg-laying-like behaviors. nih.gov This finding demonstrates a direct link between the peptide's activity and fluid regulation, highlighting a conserved function of this peptide family in osmoregulation. nih.gov
Table 2: Systemic Functions of this compound
| System | Function | Organism(s) | Mechanism |
|---|---|---|---|
| Metabolic Homeostasis | Modulation of insulin-related peptide release. researchgate.net | Lymnaea stagnalis | Activates receptors on neuroendocrine cells (LGCs) involved in carbohydrate metabolism. researchgate.net |
| Fluid Balance | Potent diuretic effect. bioscientifica.com | Erpobdella octoculata (Leech) | Induces pulsatory contractions and shaking of the nephridia. bioscientifica.com |
| Fluid Balance | Reduction of body weight. nih.gov | Whitmania pigra (Leech) | Linked to water loss from mucus secretion during egg-laying-like behavior. nih.gov |
Behavioral Modulation in Animal Models
This compound and its homologs are significant modulators of complex behaviors, particularly those related to reproduction, in various invertebrate models.
In the hermaphroditic pond snail Lymnaea stagnalis, Lys-conopressin is integral to the control of male sexual behavior. bioone.orgresearchgate.net The gene for this peptide is expressed in neurons that orchestrate male reproductive actions. bioone.org The peptide itself is found within the penis nerve and the vas deferens. bioone.orgresearchgate.net Functionally, Lys-conopressin induces muscular contractions of the vas deferens, which is essential for transporting semen. bioone.orgresearchgate.net This action, combined with its inhibition of female reproductive circuits, establishes Lys-conopressin as a key factor in promoting and executing male mating behavior in this species. researchgate.netnih.gov
In the medicinal leech Hirudo verbana, homologs of Lys-conopressin have been shown to be powerful behavioral modulators. frontiersin.org Injection of conopressin into the leech induces a vigorous and sustained twisting motion for hours, a complex motor pattern that is a key component of reproductive behavior. frontiersin.org This finding has led to the hypothesis that the peptide interacts with a central pattern generator (CPG) located in the mid-body ganglia (specifically G4-G6), which are known to control reproductive functions. frontiersin.org Bathing these specific ganglia in conopressin elicits the characteristic rhythmic neural activity in motor neurons that drives the physical twisting, indicating that Lys-conopressin-like peptides can activate the neural circuitry underlying stereotyped reproductive behaviors. frontiersin.org
Evolutionary Biology of Lys Conopressin G and the Vasopressin/oxytocin Superfamily
Phylogenetic Analysis of Lys-conopressin-G and Related Peptides Across Phyla
Phylogenetic analyses reveal that the VP/OT superfamily is a deeply conserved system, with this compound representing one of the many divergent lineages within invertebrates. researchgate.net These peptides share a characteristic structure: a nine-amino-acid sequence with a six-residue ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and a three-residue C-terminal tail. nih.gov
The origins of the VP/OT signaling system are ancient, dating back over 600 million years to the common ancestor of all bilaterian animals. nih.govnih.govfrontiersin.org Homologs of these neuropeptides have been identified across a vast array of invertebrate phyla, including molluscs, annelids, and arthropods, underscoring their fundamental roles in physiological regulation from an early point in evolution. nih.govnih.gov Invertebrates typically possess a single gene for a VP/OT-type peptide, whereas jawed vertebrates usually have two, suggesting a key gene duplication event occurred in the vertebrate lineage. nih.govfrontiersin.org The presence of this compound in molluscs is a testament to this ancient origin, showcasing a lineage that has been evolving independently for hundreds of millions of years. nih.govnih.gov
Gene duplication has been a primary driver of the diversity seen within the VP/OT superfamily. researchgate.net An ancestral vasotocin-like gene is thought to have undergone duplication, leading to the evolution of distinct vasopressin-like and oxytocin-like lineages in vertebrates. nih.govresearchgate.netfrontiersin.org Invertebrates also exhibit peptide diversification, though often through clade-specific gene duplications, as seen in cephalopods which, unlike most invertebrates, possess two distinct VP/OT-type genes. nih.govresearchgate.net this compound itself is part of a diverse group of conopressins found in cone snails, which show sequence variations that likely arose from gene duplication and subsequent rapid evolution, a hallmark of venom components. nih.gov
Table 1: Representative Peptides of the Vasopressin/Oxytocin (B344502) Superfamily Across Phyla
| Phylum/Class | Peptide Name | Sequence | Primary Function(s) |
| Mammalia | Arginine Vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH₂ | Osmoregulation, Blood Pressure |
| Mammalia | Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH₂ | Reproduction, Social Behavior |
| Aves/Reptilia | Mesotocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile -Gly-NH₂ | Reproduction, Osmoregulation |
| Pisces | Vasotocin (B1584283) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH₂ | Osmoregulation, Reproduction |
| Mollusca | This compound | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys -Gly-NH₂ | Neuromodulation |
| Annelida | Annetocin (B131712) | Cys-Phe-Val-Arg-Asn-Cys-Pro-Ile -Gly-NH₂ | Reproduction |
| Insecta | Inotocin | Cys-Leu-Ile-Thr-Asn-Cys-Pro-Arg -Gly-NH₂ | Homeostasis, Behavior |
Note: The amino acid at position 8 is bolded to highlight a key site of divergence.
Conservation and Divergence of Precursor Proteins and Genes
The genes encoding VP/OT superfamily peptides exhibit a remarkably conserved architecture, which points to a common ancestral gene. nih.govnih.gov This structure typically involves a signal peptide, the nonapeptide hormone itself, and a carrier protein called neurophysin. nih.govfrontiersin.orgnih.govnih.gov The high degree of sequence identity, particularly in the 14 cysteine residues of the neurophysin domain, is shared between the Lys-conopressin precursor in molluscs and vertebrate precursors. nih.gov This conservation underscores the essential role of neurophysin in the proper folding, transport, and storage of the active peptide.
However, significant divergence is also observed. The C-terminal portion of the precursor, known as copeptin in vertebrates, shows low sequence identity in the conopressin precursor and is likely not cleaved in the same manner. nih.govnih.gov The most significant divergence occurs in the peptide sequence itself, where amino acid substitutions, such as those that distinguish this compound from vertebrate vasopressin (e.g., Phe at position 2, Ile at position 3, Lys at position 8), lead to functional diversification. smartox-biotech.com
Co-evolutionary Dynamics of Ligand-Receptor Pairs
The functional diversity of the VP/OT superfamily is not solely a result of peptide evolution but is intricately linked to the co-evolution of their G-protein-coupled receptors (GPCRs). nih.gov The specificity of the ligand-receptor interaction is crucial for signaling, meaning that evolutionary changes in the peptide are often mirrored by complementary changes in its receptor.
Both invertebrate and vertebrate VP/OT receptors evolved from a common ancestral receptor. nih.gov In the mollusc Lymnaea stagnalis, two distinct Lys-conopressin receptors have been identified (LSCPR1 and LSCPR2), which have different distributions and pharmacological profiles. nih.gov LSCPR2, for instance, is activated by both the native vasopressin-like Lys-conopressin and a synthetic oxytocin-like analogue, suggesting it may represent a more ancestral, less selective receptor type from which the more specific vertebrate vasopressin and oxytocin receptors evolved. nih.gov This highlights how gene duplication and divergence in the receptor family created new pathways for functional specialization. Studies of the receptor for annetocin, an OT/VP-related peptide in earthworms, further support a common ancestral gene for both invertebrate and vertebrate receptors. researchgate.net
Amino acid substitutions at key positions in the peptide ligand are critical for determining receptor binding and activation. In vertebrates, the residue at position 8 is a major determinant of function, with a basic residue (Arg/Lys) typically conferring vasopressin-like activity and a neutral residue (e.g., Leu, Ile) conferring oxytocin-like activity. researchgate.netresearchgate.net
In invertebrates, this distinction is less rigid. researchgate.net Studies in the snail Lymnaea suggest that the chemical nature of the amino acid at position 8 does not necessarily result in a functional difference. jneurosci.org Both the native Lys-conopressin (with a basic Lys at position 8) and a synthetic oxytocin-like analogue ([Ile⁸]-conopressin) were found to be functionally equivalent, suggesting the amino acid change is functionally neutral in this context. jneurosci.org This indicates that the strict functional division seen in mammals is a more recent evolutionary development and that the ancestral system in invertebrates may have been more promiscuous, with a single peptide-receptor system governing a broader range of functions that later became segregated in vertebrates. jneurosci.org
Evolutionary Recruitment of Endogenous Peptides into Venom Arsenals
The presence of this compound in the venom of certain cone snails provides a compelling case study for the evolutionary process known as "weaponization" or "recruitment" of endogenous peptides. This process describes how proteins and peptides that serve normal physiological functions within an organism are duplicated, modified, and ultimately incorporated into a venom arsenal to serve a predatory or defensive purpose. The vasopressin/oxytocin superfamily, to which this compound belongs, has ancient evolutionary roots, with its members playing crucial roles as hormones and neurotransmitters across a vast range of animal phyla.
The journey of an endogenous peptide like a vasopressin/oxytocin ancestor to a venom component such as this compound is thought to follow a series of evolutionary steps. Initially, a gene encoding a physiological peptide, likely involved in neurotransmission or hormonal regulation, undergoes a duplication event. This genetic redundancy allows one copy of the gene to continue performing its original function, while the other copy is freed from strong selective pressure. This "spare" gene can then accumulate mutations.
Subsequent mutations in the duplicated gene can lead to changes in the expression pattern of the resulting peptide. For instance, a mutation might cause the peptide to be expressed in the venom gland, an organ specialized for producing and delivering toxins. Once expressed in the venom gland, the peptide is now a candidate for recruitment into the venom. Further mutations can then refine its function as a toxin, for example, by increasing its potency, stability, or affinity for the physiological targets in prey organisms.
In the case of this compound, it is hypothesized that an ancestral gene from the vasopressin/oxytocin family was duplicated. One of the gene copies underwent mutations that led to its expression in the venom gland of a cone snail ancestor. Over time, further mutations fine-tuned the peptide's structure and function, transforming it from a signaling molecule into a component of the snail's venomous cocktail. The high degree of similarity between this compound and other invertebrate vasopressin/oxytocin-like peptides found in non-venomous contexts supports this model of recruitment from an endogenous hormone.
The table below provides a comparative overview of this compound and its vertebrate relatives, highlighting the conserved core structure that points to a shared evolutionary origin.
| Feature | This compound | Arginine Vasopressin (AVP) | Oxytocin (OXT) |
| Amino Acid Sequence | CFIRNCPKG-NH2 | CYFQNCPRG-NH2 | CYIQNCPLG-NH2 |
| Disulfide Bridge | Between Cys1 and Cys6 | Between Cys1 and Cys6 | Between Cys1 and Cys6 |
| Primary Function | Venom Toxin | Neurohormone (antidiuretic, vasopressor) | Neurohormone (social bonding, uterine contraction, lactation) |
| Typical Location | Cone Snail Venom | Vertebrate Hypothalamus/Posterior Pituitary | Vertebrate Hypothalamus/Posterior Pituitary |
The evolutionary advantage of recruiting hormones into venom is significant. Hormones and neuropeptides are already potent, biologically active molecules designed to interact with specific physiological receptors. By co-opting these pre-existing signaling molecules, venom systems can efficiently target critical physiological processes in prey, such as neuromuscular coordination, blood pressure, and ion channel function. This "shortcut" in toxin evolution, repurposing molecules that are already biologically active, is a recurring theme in the study of animal venoms. The presence of this compound in cone snail venom is a clear illustration of this powerful evolutionary strategy.
Advanced Research Methodologies and Experimental Models in Lys Conopressin G Studies
Molecular Biology Techniques
Molecular biology has provided the fundamental tools to explore the genetic basis of Lys-conopressin-G and its corresponding receptors.
cDNA and Gene Cloning of Peptides and Receptors
The initial molecular characterization of this compound and its receptor in the pond snail, Lymnaea stagnalis, was achieved through cDNA and gene cloning. frontiersin.org Low-stringency hybridization of a Lymnaea CNS cDNA library led to the isolation and sequencing of clones containing the conopressin cDNA. jneurosci.org This revealed that the Lys-conopressin precursor protein has a conserved structural organization, similar to mammalian vasopressin and oxytocin (B344502) precursors, with a signal peptide, the neuropeptide itself, and a neurophysin domain. nih.govdoi.org
The gene encoding the Lys-conopressin precursor in Lymnaea stagnalis is composed of three exons and two introns, a structure that mirrors the organization of vertebrate oxytocin and vasopressin genes. doi.org Genomic analysis suggests that the conopressin gene is a single-copy gene in Lymnaea, with no evidence for the co-occurrence of an oxytocin-related gene. jneurosci.org
Similarly, the receptor for Lys-conopressin, named LSCPR, was cloned from Lymnaea stagnalis. nih.gov The cloned receptor is a G-protein coupled receptor (GPCR) that shares sequence similarity with vertebrate vasopressin and oxytocin receptors. frontiersin.orgnih.gov More recently, bioinformatics and molecular cloning have identified a precursor for a vasopressin-like peptide in Aplysia, which is identical to this compound, as well as two potential receptors. nih.gov
Gene Expression Analysis (e.g., RT-PCR, Transcriptomics)
The expression patterns of this compound and its receptors have been investigated using techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and transcriptomics. In Lymnaea stagnalis, in situ hybridization has shown that Lys-conopressin mRNA is present in neurons within the anterior lobes of the cerebral ganglia. doi.org These neurons project to the penis nerve, indicating a role in male reproductive functions. jneurosci.orgdoi.org
RT-PCR has been employed to detect the expression of the Lys-conopressin receptor (LSCPR) mRNA in specific tissues. In Lymnaea, LSCPR mRNA has been found in central neurons and peripheral muscles associated with reproduction, as well as in neuroendocrine cells that regulate metabolism. nih.gov In the leech Theromyzon tessulatum, RT-PCR analysis revealed that the mRNA for a vasopressin-related receptor is expressed in the genital tract, ovary, and brain, with expression levels varying depending on the stage of sexual maturation. bioscientifica.com Transcriptomic analyses of the venom glands of cone snails, such as Conus imperialis, have also identified transcripts for this compound, providing insights into its role as a venom component. mdpi.com
| Species | Gene/Receptor | Tissues/Regions of Expression | Method of Analysis |
|---|---|---|---|
| Lymnaea stagnalis | Lys-conopressin | Neurons in the anterior lobes of cerebral ganglia, penis nerve | In situ hybridization doi.org |
| Lymnaea stagnalis | LSCPR (Receptor) | Central neurons, peripheral reproductive muscles, neuroendocrine cells | RT-PCR nih.gov |
| Theromyzon tessulatum | AVP-related Receptor | Genital tract, ovary, brain | RT-PCR bioscientifica.com |
| Conus imperialis | This compound | Venom gland | Transcriptomics mdpi.com |
Bioinformatics for Sequence and Genomic Analysis
Bioinformatics has been a crucial tool for identifying and analyzing this compound-related sequences across different species. By screening sequenced genomes and transcriptomes, researchers have been able to identify genes for Lys-conopressin-like peptides and their receptors in various invertebrates, including insects and other mollusks. nih.govresearchgate.net
For instance, in the red flour beetle Tribolium castaneum, a gene encoding an oxytocin/vasopressin-like peptide and its receptor were identified through genomic screening. nih.govresearchgate.net Similarly, in Aplysia, bioinformatic analysis of the genome led to the identification of a gene expressing a Lys-conopressin preprohormone. nih.gov Sequence alignment and phylogenetic analyses are routinely used to compare the amino acid sequences of Lys-conopressin and its receptors with those of other species, revealing evolutionary relationships within the vasopressin/oxytocin superfamily. nih.govresearchgate.net These analyses have shown that the structural organization of the preprohormone is conserved from mollusks to mammals. nih.govpnas.org
Biochemical and Biophysical Approaches
Biochemical and biophysical methods are essential for the synthesis, purification, and functional characterization of this compound and its interactions with its receptor.
Peptide Synthesis and Purification Techniques (e.g., HPLC, Mass Spectrometry)
The chemical synthesis of this compound is a key step for obtaining sufficient quantities of the pure peptide for research purposes. Solid-phase peptide synthesis (SPPS) is a common method used to construct the peptide chain amino acid by amino acid. teledynelabs.comlcms.cz Following synthesis, the crude peptide product contains various impurities and requires rigorous purification. lcms.cz
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary technique used for the purification of synthetic and native this compound. jneurosci.orglcms.cznih.govgilson.com This method separates the peptide from impurities based on its hydrophobicity. gilson.com The purity and identity of the purified peptide are then confirmed using mass spectrometry (MS), which provides an accurate molecular weight. jneurosci.orgnih.gov For example, plasma desorption mass spectrometry was used to confirm the molecular weight of native Lys-conopressin purified from Lymnaea CNS. jneurosci.org
| Technique | Purpose | Example Application |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide. | Synthesis of this compound for pharmacological studies. nih.gov |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the peptide from a mixture. | Purification of native Lys-conopressin from Conus imperialis venom. nih.gov |
| Mass Spectrometry (MS) | Confirmation of peptide identity and purity by determining molecular weight. | Verification of the structure of synthetic Lys-conopressin. jneurosci.orgnih.gov |
Protein Expression Systems (e.g., Xenopus oocytes, Cell Lines)
To study the function of the Lys-conopressin receptor and its interaction with the ligand, heterologous protein expression systems are widely used. avantorsciences.comresearchgate.net These systems allow for the production of the receptor in a controlled cellular environment. avantorsciences.com
Xenopus laevis oocytes are a powerful and versatile system for expressing and functionally characterizing ion channels and GPCRs, including the Lys-conopressin receptor. nih.gov By injecting the cRNA encoding the LSCPR into Xenopus oocytes, researchers have been able to demonstrate that the application of Lys-conopressin evokes calcium-dependent chloride currents, confirming the functional coupling of the receptor. doi.orgnih.gov
Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells and COS-7 cells, are also commonly used for expressing the Lys-conopressin receptor. thermofisher.com These cells can be transiently or stably transfected with a plasmid containing the receptor's cDNA. bioscientifica.comthermofisher.com Expressing the receptor in these cell lines allows for various functional assays, including radioligand binding assays to determine the binding affinity of Lys-conopressin and related peptides, and second messenger assays (e.g., inositol (B14025) phosphate (B84403) accumulation) to investigate the signaling pathways activated by the receptor. nih.govbioscientifica.com For example, CHO cells expressing the inotocin receptor (an ortholog of the Lys-conopressin receptor) were used to show strong activation by low concentrations of the ligand. nih.govresearchgate.net
Receptor Binding Assays (e.g., Radioligand Binding, IP1 Accumulation)
Receptor binding assays are fundamental in characterizing the interaction between this compound and its cognate receptors. These techniques quantify the affinity of the ligand for its receptor and can elucidate the signaling pathways activated upon binding.
Radioligand Binding Assays have been employed to determine the binding affinities of this compound and related peptides to specific receptors. In a study on a vasopressin-related receptor from the leech Theromyzon tessulatum expressed in COS-7 cells, competitive binding assays were performed using a radiolabeled ligand. The study revealed that Lys-conopressin had a significantly lower affinity for this particular receptor compared to other vasopressin-related peptides. bioscientifica.com The inhibitory constant (Ki), which indicates the concentration of the competing ligand (Lys-conopressin) that will bind to half the binding sites at equilibrium, was determined to be 331 nM. bioscientifica.com This contrasts sharply with the high affinity shown by Arginine-vasopressin (AVP) and Arg-vasotocin. bioscientifica.com Physiological and receptor binding data in the mollusc Lymnaea also suggest that conopressin and its synthetic analog, [Ile8]-conopressin, are functionally equivalent, indicating that the residue at position 8 may not be critical for receptor binding in this species. researchgate.netjneurosci.org
Table 1: Competitive Binding Affinities of Various Peptides to the Leech AVP-Related Receptor Data sourced from a study on a receptor from Theromyzon tessulatum. bioscientifica.com
| Peptide | Inhibitory Constant (Ki) (nM) |
|---|---|
| Arg-vasopressin (AVP) | 0.23 |
| Arg-vasotocin | 0.23 |
| Arg-conopressin | 10.7 |
| Mesotocin | 219 |
| Oxytocin (OT) | 219 |
| Lys-conopressin | 331 |
| Isotocin | 331 |
| Annetocin (B131712) | >1000 |
IP1 Accumulation Assays serve as a functional measure of receptor activation, specifically for G-protein coupled receptors (GPCRs) that signal through the Gαq pathway. nih.govrevvity.com Activation of these receptors leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). nih.govnews-medical.net Because IP1 is stable, its accumulation provides a robust measure of receptor activity. revvity.comnews-medical.net
In a pivotal study on Aplysia, an IP1 accumulation assay was used to functionally characterize putative receptors for the native vasopressin-like peptide, which is identical to this compound. nih.govfrontiersin.org The results demonstrated that two cloned receptors, named apVTR1 and apVTR2, are bona fide receptors for the peptide, showing a dose-dependent increase in IP1 accumulation upon stimulation. nih.govresearchgate.net This confirmed that the receptors couple to the Gαq pathway. nih.gov The assay involves stimulating cells transiently expressing the receptor of interest and then measuring the accumulated IP1 using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA. revvity.comnews-medical.netgriffith.edu.au
Neurophysiological Investigations
Neurophysiological studies have been crucial in understanding the functional effects of this compound on neuronal activity and muscle physiology.
Whole-cell patch-clamp recordings from isolated neurons have provided detailed insights into the mechanisms by which this compound modulates neuronal excitability. Studies on neurons from the anterior lobe of the right cerebral ganglion of Lymnaea stagnalis, which are involved in controlling male copulatory behavior, have been particularly informative. physiology.orgphysiology.org
Application of this compound to these neurons activates two distinct persistent inward currents: physiology.orgphysiology.org
A low-voltage-activated (LVA) current: This current is activated over a broad range of membrane potentials. physiology.orgphysiology.org
A high-voltage-activated (HVA) current: This current activates at more depolarized potentials (positive to -40 mV) and shows steep voltage dependence. physiology.orgphysiology.org
Table 2: Electrophysiological Effects of this compound on Lymnaea stagnalis Neurons Findings from whole-cell patch-clamp studies. physiology.orgphysiology.org
| Parameter | Observation | Functional Consequence |
|---|---|---|
| Membrane Current | Activates two persistent inward currents (LVA and HVA) | Depolarization, increased excitability |
| Firing Pattern | Increases spiking frequency, can induce bursting | Enhanced neuronal output |
| Action Potential | Affects action potential shape | Modulation of signal propagation |
Organ bath studies are used to investigate the direct effects of this compound on muscle tissue. In these experiments, isolated muscle preparations are placed in a chamber containing a physiological saline solution, and their contractions are measured in response to the application of the peptide. researchgate.net
In Lymnaea stagnalis, Lys-conopressin has been shown to have a direct contractile effect on muscles associated with the male reproductive system. researchgate.netjneurosci.org Application of conopressin to the isolated vas deferens in an organ bath setup induces muscular contractions. researchgate.netjneurosci.org Similarly, studies on the preputium of the penial complex demonstrated that conopressin application caused muscle contraction. physiology.org These findings indicate that this compound plays a role in the peripheral control of reproductive organs. researchgate.netphysiology.org
Anatomical and Cellular Localization
Determining the precise location of this compound and its receptors within an organism is key to understanding its physiological functions.
Immunohistochemistry uses antibodies to visualize the location of specific peptides or proteins in tissue sections. This technique has revealed the distribution of this compound-like peptides in the nervous systems of various molluscs.
In Aplysia californica, vasopressin-like immunoreactivity, corresponding to this compound, was localized to a very specific and limited number of neurons: a single neuron in the abdominal ganglion and two small neurons located bilaterally in each pedal ganglion. nih.govfrontiersin.orgfrontiersin.org
In Lymnaea stagnalis, conopressin gene products (the mature peptides) were detected in nerve fibers within the vas deferens and the penis nerve, consistent with the peptide's role in controlling male reproductive behaviors. researchgate.netjneurosci.orgbioone.org
In the starfish Asterias rubens, immunohistochemistry for a related peptide, asterotocin, revealed its presence in the central nervous system, the digestive system (including the cardiac stomach), and the body wall. vliz.be
In situ hybridization is a technique used to detect specific mRNA sequences in cells and tissues, thereby identifying the sites of peptide precursor or receptor synthesis.
In Lymnaea stagnalis, in situ hybridization has shown that the conopressin gene is expressed in neurons within the anterior lobe of the right cerebral ganglion, which are known to control male sexual behavior. researchgate.netcdnsciencepub.com Studies have also demonstrated the co-expression of the conopressin gene and its receptor (LSCPR) in some neurons, suggesting an autocrine or paracrine function. nih.govcdnsciencepub.com
In the earthworm Eisenia foetida, the mRNA for the annetocin receptor (a related vasopressin/oxytocin-type receptor) was specifically localized to the nephridia (excretory organs) within the clitellum region. nih.gov
In the mud crab Scylla paramamosain, the mRNA for a vasopressin-like receptor was found in the F-cells of the hepatopancreas and in the oocytes within the ovary. mdpi.com
In the starfish Asterias rubens, mRNA in situ hybridization confirmed the expression of the asterotocin precursor and the asterotocin receptor in the nervous system and digestive tract, corroborating the immunohistochemistry data. vliz.be
These localization studies provide a detailed anatomical framework, linking the sites of this compound synthesis and action to its observed physiological effects on neuro-modulation and muscle function.
The study of this compound, a neuropeptide belonging to the vasopressin/oxytocin superfamily, has been significantly advanced through the use of diverse model organism systems. These models, ranging from molluscs to comparative vertebrate systems, have provided critical insights into the peptide's physiological roles, mechanisms of action, and evolutionary significance. Methodologies employed in these studies are multifaceted, encompassing peptide isolation and sequencing, molecular cloning of receptors, electrophysiological recordings, and pharmacological assays.
Gastropod Molluscs (Lymnaea stagnalis, Aplysia californica)
Gastropod molluscs have been foundational in elucidating the endogenous functions of this compound, which is identical to the peptide found in these non-venomous snails.
In the great pond snail, Lymnaea stagnalis , this compound acts as a key neuromodulator involved in the control of male sexual behavior. Research has shown that the peptide is expressed in neurons that regulate this behavior and is present in the penis nerve and vas deferens. Application of this compound induces muscular contractions of the vas deferens, a function analogous to oxytocin in mammals. Furthermore, it inhibits central neurons that control female reproductive behavior, highlighting its role in coordinating sexual activity. Studies in Lymnaea have demonstrated that it is the only member of the vasopressin/oxytocin gene family present, suggesting that the structural distinctions that confer vasopressin- or oxytocin-like functions in vertebrates may be functionally neutral in this invertebrate.
Two distinct G protein-coupled receptors for this compound (LSCPR1 and LSCPR2) have been identified in Lymnaea. These receptors, when expressed in Xenopus oocytes, are activated by this compound, leading to Ca2+-dependent Cl- currents. Their expression is found in central neurons and peripheral muscles associated with reproduction. Notably, some neurons co-express both the peptide and its receptors, indicating a potential autocrine or paracrine function. Electrophysiological studies on isolated neurons from the anterior lobe of the cerebral ganglion revealed that this compound activates two distinct persistent inward currents: a high-voltage-activated current (I-HVA) and a low-voltage-activated current (I-LVA). The activation of I-HVA is mediated through a protein kinase C (PKC)-dependent pathway, consistent with the receptor's homology to mammalian V1 vasopressin and oxytocin receptors.
In the sea slug, Aplysia californica , this compound (also referred to as apVT in some studies) has been identified through HPLC and radioimmunoassay in ganglia. Immunohistochemical studies have localized vasopressin-like immunoreactivity to specific neurons in the abdominal and pedal ganglia. Functional studies have shown that this compound modulates gill behaviors. It can decrease the spiking frequency of gill motor neurons and inhibit the gill-withdrawal reflex, while also increasing the frequency of spontaneous gill movements. This demonstrates its complex modulatory role in neuronal circuits controlling motor output.
Annelids (e.g., Leeches)
The study of this compound in annelids, such as the leech Erpobdella octoculata , has provided insights into the ancient origins and conserved functions of this peptide family. Lys-conopressin was isolated from the central nervous system of this leech, revealing a sequence identical to that found in molluscs. This discovery was significant as it established the peptide's presence in a distant group of coelomate metazoans.
Functional studies in leeches have demonstrated that synthetic Lys-conopressin exerts a potent diuretic effect. nih.gov This action is comparable to the function of the arginine-vasopressin-like diuretic hormone in insects, suggesting a conserved role in osmoregulation and the maintenance of water and electrolyte homeostasis. nih.gov In other leech species, such as Whitmania pigra, related peptides like annetocin, which shares structural similarities with Lys-conopressin, induce behaviors related to egg-laying, including contraction of body-wall muscles. researchgate.net This points to a dual role for this peptide family in both reproduction and water balance within annelids. The identification of an AVP-related receptor in the leech Theromyzon tessulatum, which is expressed in the genital tract and brain, further supports the involvement of this signaling system in reproductive functions. researchgate.net
Cone Snails (Conus species)
This compound was first biochemically characterized from the venom of the fish-hunting cone snail, Conus geographus . uniprot.org It was subsequently also isolated from the venom of the worm-hunting species, Conus imperialis . nih.govresearchgate.net Unlike its endogenous role in gastropods and annelids, in Conus, the peptide is a component of the venom used for prey capture. The presence of the same peptide in both venomous and non-venomous snails has led to speculation that it is an example of an endogenous peptide being co-opted for a specialized use in venom. researchgate.net
Research on Conus venoms has revealed a wide diversity of conopressin variants, supporting their role as venom peptides that have undergone significant evolutionary diversification. mdpi.com The biological activity of this compound from Conus was initially observed through intracerebral injections in mice, which induced a characteristic scratching and grooming behavior, similar to the effects of vertebrate neurohypophyseal hormones. researchgate.net This suggests that the peptide can act on a common receptor in the mammalian brain. uniprot.org The primary function of conopressins in venom is thought to be the disruption of physiological processes in prey by targeting their vasopressin/oxytocin receptor systems. nih.gov
Comparative Studies with Zebrafish and Mammalian Receptor Systems
Comparative pharmacological studies using zebrafish (Danio rerio) and mammalian (human) receptor systems have been instrumental in understanding the structure-activity relationships and evolutionary pharmacology of this compound. These studies typically involve expressing the various receptor subtypes in cell lines and measuring the peptide's activity using assays that detect intracellular signaling, such as calcium mobilization.
Research has demonstrated that this compound (often referred to as Con-G in these studies) exhibits different activity profiles on zebrafish versus human receptors. researchgate.netnih.gov Con-G acts as a full agonist at most human and zebrafish vasopressin/oxytocin receptors, but its potency varies significantly. It is generally more active on zebrafish receptors than on their human counterparts. nih.gov This is consistent with the peptide's origin in the venom of piscivorous (fish-hunting) Conus species, suggesting an evolutionary adaptation to effectively target the receptors of their fish prey. researchgate.netmdpi.com
For instance, Con-G displays a higher affinity for the zebrafish V1a1 receptor (ZF V1a1R) than for the human V1a receptor (hV1aR). This differential activity provides valuable information for designing more selective ligands for specific receptor subtypes. The data from these comparative studies underscore how subtle changes in peptide sequence and receptor structure across species can lead to significant differences in pharmacological activity.
Interactive Data Tables
Table 1: Pharmacological Activity of this compound (Con-G) on Human and Zebrafish Receptors
| Receptor | Species | EC₅₀ (nM) | Activity |
|---|---|---|---|
| V1aR (AVPR1A) | Human | 123.78 | Agonist |
| V1a1R | Zebrafish | 10.6 | Agonist |
| V1a2R | Zebrafish | 44.06 | Partial Agonist |
| V1bR (AVPR1B) | Human | 51.92 | Agonist |
| V2R (AVPR2) | Human | 299.2 | Agonist |
| V2R | Zebrafish | 299.2 | Agonist |
| OTR | Human | 455.66 | Partial Agonist |
| OTR | Zebrafish | 353.73 | Partial Agonist |
Data sourced from UniProt entry P05486 and associated publications. nih.gov
Q & A
Q. Q1. What methodologies are recommended for isolating and identifying Lys-conopressin-G from Conus imperialis venom?
this compound is isolated via venom duct dissection followed by liquid chromatography (e.g., reverse-phase HPLC) and mass spectrometry (MALDI-TOF or ESI-MS) for purification and molecular weight confirmation . Structural validation typically employs Edman degradation for N-terminal sequencing and NMR spectroscopy to resolve disulfide bond arrangements. Researchers should ensure reproducibility by documenting column specifications, solvent gradients, and calibration standards .
Q. Q2. How can researchers verify the biological activity of this compound in vasopressin/oxytocin receptor assays?
Use in vitro cell-based assays (e.g., CHO cells expressing human V1a or V2 receptors) with calcium flux or cAMP measurement. Dose-response curves should be generated using synthetic this compound (≥95% purity) and compared to endogenous ligands (e.g., arginine vasopressin). Include positive/negative controls and validate results with receptor antagonists (e.g., SR49059 for V1a) .
Q. Q3. What are the primary challenges in sourcing Conus imperialis specimens for peptide extraction?
Ethical and logistical constraints include limited geographic distribution (tropical marine habitats), CITES permits for venom collection, and variability in venom composition due to diet or ontogeny. Researchers should collaborate with marine biology institutes for sustainable sourcing and document specimen collection dates/locations to account for ecological variability .
Advanced Research Questions
Q. Q4. How should contradictory data on this compound’s receptor selectivity be analyzed?
Discrepancies in receptor binding (e.g., V1a vs. OT receptor affinity) may arise from assay conditions (e.g., buffer pH, ion concentrations) or species-specific receptor isoforms. Perform meta-analysis using PRISMA guidelines, comparing methodologies across studies (e.g., radioligand vs. fluorescence-based assays). Apply statistical tests (ANOVA with post-hoc Tukey) to evaluate significance of variations .
Q. Example Table: Receptor Binding Data Comparison
| Study | Receptor Type | Assay Type | IC₅₀ (nM) | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|---|
| Nielsen et al. (1994) | V1a | Radioligand | 12.3 | <0.01 | |
| Moeller & Mari (2007) | OT | Fluorescence | 45.7 | <0.05 |
Q. Q5. What strategies are effective for designing synthetic analogs of this compound with enhanced stability?
Apply rational design by substituting protease-sensitive residues (e.g., Lys⁸ → γ-carboxyglutamate) or incorporating non-natural amino acids (e.g., D-lysine). Validate analogs via circular dichroism (CD) for structural integrity and plasma stability assays (incubation in human serum, HPLC quantification over 24h). Use molecular dynamics simulations to predict conformational stability .
Q. Q6. How can researchers optimize in vivo models to study this compound’s neuropharmacological effects?
Select species with homologous receptor systems (e.g., rodents for V1a studies). Administer via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations. Use telemetry for continuous blood pressure monitoring and microdialysis for neuropeptide release profiling. Address ethical compliance (IACUC protocols) and power analysis for cohort size .
Methodological Frameworks
Q. Q7. What frameworks guide hypothesis formulation for this compound’s role in synaptic modulation?
Apply the PICO framework :
Q. Q8. How can scoping reviews address gaps in this compound’s evolutionary biology?
Follow Arksey & O’Malley’s framework:
Identify research questions : “How does this compound’s structure compare across Conus species?”
Screen literature : Use Google Scholar with filters: “this compound AND evolution NOT synthetic” (1990–2025).
Chart data : Tabulate sequences, phylogenetic relationships, and functional divergence.
Consult experts : Validate findings with marine toxin specialists .
Data Analysis and Reporting
Q. Q9. What statistical methods are critical for interpreting dose-response variability in this compound studies?
Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values. Apply Grubbs’ test to identify outliers in triplicate measurements. For heterogeneous variances, use Welch’s correction. Report 95% confidence intervals and effect sizes (Cohen’s d) in line with Clinical Chemistry standards .
Q. Q10. How should conflicting structural data (e.g., disulfide connectivity) be resolved?
Compare X-ray crystallography (high-resolution) and NMR data using RMSD analysis. Replicate synthesis and characterization under identical conditions. Publish raw diffraction datasets in public repositories (e.g., PDB) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
